Asciminib hydrochloride is a novel tyrosine kinase inhibitor specifically designed for the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It functions by inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, a key driver of CML proliferation. Asciminib hydrochloride is particularly notable for its effectiveness against the T315I mutation of BCR-ABL1, which is often resistant to other treatments. The compound was approved by the U.S. Food and Drug Administration on October 29, 2021, under the brand name Scemblix and is marketed by Novartis AG .
Asciminib hydrochloride is classified as an antineoplastic agent and falls under the category of tyrosine kinase inhibitors. It is unique among its class due to its mechanism of action as an allosteric inhibitor, which differentiates it from traditional ATP-competitive inhibitors . The compound's chemical identity is confirmed by its CAS number 2119669-71-3, and it has various identifiers including UNII C5U34S9XFV and DrugBank accession number DBSALT003206 .
The synthesis of asciminib hydrochloride involves several steps typical of complex organic synthesis, focusing on constructing the multi-cyclic structure that characterizes its molecular architecture. The synthesis process generally requires:
The molecular formula for asciminib hydrochloride is with a molar mass of approximately 486.3 g/mol. The compound features a complex structure with multiple functional groups that contribute to its pharmacological properties.
The three-dimensional structure can be analyzed using computational chemistry software to visualize how asciminib binds to its target protein .
Asciminib hydrochloride primarily engages in biochemical reactions rather than classical organic reactions due to its role as a drug. Its mechanism involves:
Asciminib acts as an allosteric inhibitor of the BCR-ABL1 fusion protein. When it binds to the myristoyl pocket, it stabilizes the protein in an inactive conformation, thereby preventing downstream signaling pathways that lead to cell proliferation in Ph+ CML. This unique mechanism allows asciminib to circumvent some common resistance mechanisms associated with other tyrosine kinase inhibitors .
Key physical and chemical properties of asciminib hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 486.3 g/mol |
Solubility | 0.0554 mg/mL |
LogP (octanol-water partition coefficient) | 3.08 |
pKa (strongest acidic) | 14.24 |
pKa (strongest basic) | 3.98 |
Polar Surface Area | 103.37 Ų |
Number of Rotatable Bonds | 6 |
These properties influence the drug's bioavailability, absorption, distribution, metabolism, and excretion characteristics .
Asciminib hydrochloride is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3